N,N-dimethyl-N-[2-(phenoxymethyl)benzyl]amine
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Overview
Description
N,N-dimethyl-N-[2-(phenoxymethyl)benzyl]amine is a tertiary amine compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further substituted with a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N-[2-(phenoxymethyl)benzyl]amine typically involves the reaction of 2-(phenoxymethyl)benzyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Solvent: Common solvents include ethanol or methanol
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N-[2-(phenoxymethyl)benzyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: N-oxides of this compound
Reduction: Secondary amines
Substitution: Substituted derivatives depending on the nucleophile used
Scientific Research Applications
N,N-dimethyl-N-[2-(phenoxymethyl)benzyl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N-[2-(phenoxymethyl)benzyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include:
Binding to active sites: The compound can bind to the active sites of enzymes, altering their activity.
Modulation of receptor function: It can interact with receptors on cell surfaces, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1-[2-(trimethoxysilyl)phenyl]methanamine
- N,N-dimethyl-2-propanamine
- N-propyl-1-propanamine
Uniqueness
N,N-dimethyl-N-[2-(phenoxymethyl)benzyl]amine is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other tertiary amines and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C16H19NO |
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Molecular Weight |
241.33g/mol |
IUPAC Name |
N,N-dimethyl-1-[2-(phenoxymethyl)phenyl]methanamine |
InChI |
InChI=1S/C16H19NO/c1-17(2)12-14-8-6-7-9-15(14)13-18-16-10-4-3-5-11-16/h3-11H,12-13H2,1-2H3 |
InChI Key |
PMHFEYSWIIEDAB-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1COC2=CC=CC=C2 |
Canonical SMILES |
CN(C)CC1=CC=CC=C1COC2=CC=CC=C2 |
Origin of Product |
United States |
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